molecular formula C14H16F2O3 B1325263 8-(3,4-Difluorophenyl)-8-oxooctanoic acid CAS No. 898765-81-6

8-(3,4-Difluorophenyl)-8-oxooctanoic acid

Cat. No. B1325263
M. Wt: 270.27 g/mol
InChI Key: DCLLJTZZSCJZHH-UHFFFAOYSA-N
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Description

“3,4-Difluorophenylboronic Acid” is used as a building block in the synthesis of several organic compounds . It can be used as a reactant to prepare fluorinated biaryl derivatives .


Synthesis Analysis

The synthesis of “3,4-Difluorophenyl” compounds involves various reactions. For instance, “3,4-Difluorophenylboronic Acid” is used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO .


Chemical Reactions Analysis

“3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

The molecular weight of “3,4-Difluorophenylacetic acid” is 172.13 g/mol .

Scientific Research Applications

Synthesis and Development in Medicinal Chemistry

8-(3,4-Difluorophenyl)-8-oxooctanoic acid and similar compounds have been extensively studied in the field of medicinal chemistry. One notable example is the development of analgesic-antiinflammatory salicylates, such as diflunisal, which has been found to be more active and safer than aspirin (Hannah et al., 1978). Additionally, derivatives of this compound, like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, have been synthesized for evaluating medium chain fatty acid metabolism in the liver (Lee et al., 2004).

Chiral Intermediates in Drug Synthesis

Chiral intermediates such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, derived from similar compounds, play a crucial role in synthesizing drugs like Ticagrelor, a treatment for acute coronary syndromes. The enzymatic process for preparing this intermediate has been optimized for industrial applications, indicating its significance in pharmaceutical manufacturing (Guo et al., 2017).

Role in Biochemical Reactions and Catalysis

Compounds like 8-(3,4-Difluorophenyl)-8-oxooctanoic acid have been studied for their role in biochemical reactions. For instance, the reaction of hematin with fatty acid hydroperoxides generates various products, including 10-oxooctadec-8-enoic acid, indicating its involvement in complex biochemical pathways (Labeque & Marnett, 1988).

Green Chemistry and Catalysis

In green chemistry, compounds like imidazol-1-yl-acetic acid have been used as bifunctional organocatalysts for synthesizing 1,8-dioxooctahydroxanthenes, demonstrating the potential of similar structures in environmentally sound chemical processes (Nazari et al., 2014).

Environmental Studies and Degradation Potential

Environmental studies have also explored the degradation potential of related fluoroalkylsilane substances, shedding light on their environmental impact and transformation pathways (Zhu et al., 2019).

Application in Photoinitiated Synthesis

The photochemistry of compounds like 2-oxooctanoic acid has been utilized for the synthesis of self-assembled vesicles, indicating a novel application in materials science and nanotechnology (Griffith et al., 2014).

Future Directions

While specific future directions for “8-(3,4-Difluorophenyl)-8-oxooctanoic acid” are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

8-(3,4-difluorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLLJTZZSCJZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645307
Record name 8-(3,4-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Difluorophenyl)-8-oxooctanoic acid

CAS RN

898765-81-6
Record name 8-(3,4-Difluorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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